3-(5-Bromopyridin-3-yl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-7(5-10-4-6)11-1-2-13-8(11)12/h3-5H,1-2H2 |
InChI Key |
TXUFQMBBONHEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between 3-(5-Bromopyridin-3-yl)oxazolidin-2-one and related oxazolidinone derivatives:
Key Comparisons :
Structural Modifications :
- 73a ’s bromopyridinyl group provides a balance of steric bulk and electronic effects, facilitating interactions with biological targets (e.g., bacterial ribosomes) . In contrast, sulfonylacetyl derivatives (e.g., 3ah ) exhibit higher polarity but lower synthetic efficiency (20% yield) .
- The hydroxymethyl group in (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one enhances aqueous solubility, making it more suitable for formulation than 73a .
Synthetic Accessibility :
- 73a is synthesized in a single step with a 46.3% yield, outperforming multi-step syntheses of sulfonyl derivatives (e.g., 3ah ) .
- Tosyl-containing compounds (e.g., 3ah ) require reflux conditions and extended reaction times, increasing production costs .
Biological Relevance: Linezolid analogs (e.g., PH027/PH051) share the oxazolidinone core but incorporate morpholino or fluoro groups, broadening antibacterial spectra . 73a’s bromine may confer unique activity against resistant strains via halogen bonding .
Physicochemical Properties :
- 73a ’s melting point (118–120°C) reflects crystalline stability, whereas sulfonyl derivatives (e.g., 3ah ) are often isolated as oils, complicating purification .
- The oxazole derivative (2-(5-Bromopyridin-3-yl)oxazole) has a lower molecular weight (225.04 vs. 242/244) and higher lipophilicity, favoring blood-brain barrier penetration .
Preparation Methods
Halogen Exchange on Activated Pyridine Rings
A foundational strategy involves substituting halogen atoms on pre-functionalized pyridine cores. For instance, 2-chloro-5-nitropyridine serves as a common precursor in oxazolidinone synthesis. By replacing the nitro group with bromine via SNAr, researchers can introduce the 5-bromo substituent. In one protocol, 5-bromo-3-chloropyridine undergoes morpholine substitution at room temperature to yield intermediates, which are subsequently hydrogenated and cyclized to form oxazolidinones. Key steps include:
-
Pd-C/HCOONH₄-mediated hydrogenation to reduce nitro groups.
-
Cyclization using n-butyllithium and (R)-glycidyl butyrate in dry THF at -78°C.
This method achieves moderate yields (50–65%) but requires precise temperature control to avoid side reactions.
Bromination of Pyridine-Oxazolidinone Intermediates
Direct bromination of the pyridine ring post-oxazolidinone formation is another route. Patent WO2005116017A1 describes bromination using sodium bromate and HBr in acetic acid, followed by quenching with sodium metabisulfite to remove excess bromine. For 3-(5-bromopyridin-3-yl) derivatives, this method necessitates directing groups (e.g., morpholine) to ensure regioselectivity. Typical conditions include:
-
Reaction temperature : 75–80°C.
-
Yield : 60–70% after column chromatography (8% methanol/dichloromethane).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Introducing the bromopyridinyl moiety via Suzuki coupling enables modular synthesis. A representative protocol from PMC6047033 involves:
-
Silyl protection of (S)-4-(hydroxymethyl)oxazolidin-2-one (23 ) to form 24 (86% yield).
-
SNAr reaction with 2,4-difluoropyrimidine to afford 25 (81% yield).
-
Deprotection and coupling with 5-bromopyridin-3-ylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O.
This method achieves high regiocontrol but requires rigorous exclusion of moisture.
One-Pot Multi-Step Synthesis
Patent WO2002085849A2 outlines a streamlined one-pot method for oxazolidinones, avoiding intermediate isolation. Applied to 3-(5-bromopyridin-3-yl) derivatives, the process involves:
-
Condensation : Reacting N-(5-bromopyridin-3-yl)-O-alkylcarbamate with 3-chloropropylacetamide in THF/acetonitrile.
-
Cyclization : Using lithium tert-butoxide as a base to induce oxazolidinone ring closure.
-
Workup : Precipitation with isooctanes and filtration.
Key Advantages :
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Q & A
Q. What are the key synthetic strategies for preparing 3-(5-Bromopyridin-3-yl)oxazolidin-2-one?
- Methodological Answer : A common approach involves coupling bromopyridine derivatives with oxazolidinone precursors. For example, in-situ bromination and cross-electrophile coupling reactions can be employed. In a representative procedure, 2-bromo-5-methylpyridine reacts with hydroxymethyl oxazolidinone derivatives under palladium catalysis to form structurally analogous compounds . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields. Purification via column chromatography or recrystallization is typically required to isolate the product.
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopy : H and C NMR confirm molecular connectivity and purity. For example, the bromine atom’s deshielding effect on adjacent protons in the pyridine ring is a diagnostic marker .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHBrNO) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-III generates graphical representations of the molecular geometry .
Q. What purification methods are effective for brominated oxazolidinones?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates impurities.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves enantiomers or regioisomers .
- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals, as demonstrated for analogs in CAS 444335-16-4 .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral oxazolidinone derivatives?
- Methodological Answer : Fluorinated chiral auxiliaries, such as (4S,5S)-configured oxazolidinones, enable asymmetric induction during synthesis. For example, fluorous auxiliaries improve diastereomeric excess (de) by enhancing phase separation during purification . Stereochemical outcomes are validated via circular dichroism (CD) or X-ray analysis of single crystals .
Q. How to address contradictions in crystallographic data for brominated heterocycles?
- Methodological Answer :
- Data Validation : Use SHELXL’s refinement tools to check for twinning, disorder, or incorrect space group assignments. For example, SHELX’s L.S. and TWIN commands resolve overlapping electron density in bromopyridine derivatives .
- Cross-Validation : Compare experimental data (e.g., bond lengths) with DFT-calculated geometries. Discrepancies may indicate solvent effects or crystal packing anomalies .
Q. What computational methods predict reactivity in bromopyridine-oxazolidinone systems?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
